cis-(1R,2S) Ligand Scaffold Delivers 5-Fold Higher Enantioselectivity than trans-(1S,2S) in Asymmetric Phenyl Transfer Catalysis
When the parent cis-(1R,2S) and trans-(1S,2S) 2-aminocyclohexanol scaffolds are converted into N-pyrrolidinyl tertiary amino alcohol ligands and tested in the diethylzinc/diphenylzinc-mediated asymmetric phenyl transfer to p-chlorobenzaldehyde, the cis-derived ligand (1R,2S)-15 achieves 60% ee (R) while the trans-derived ligand (1S,2S)-1 delivers only 12% ee (S), representing a 5.0-fold enantioselectivity advantage for the cis configuration [1]. Furthermore, the cis-piperidinyl analogue (1R,2S)-16 reaches 80% ee, the highest enantioselectivity recorded across all tested ligand scaffolds in the study [1]. The authors explicitly note that open-chain tertiary β-amino alcohols with an anti configuration—corresponding to a cis disubstitution pattern in the zinc chelate—are generally superior ligands to their syn (trans) counterparts [1]. This stereochemical advantage is intrinsic to the (1R,2S) absolute configuration and cannot be replicated by any trans diastereomer.
| Evidence Dimension | Enantiomeric excess (ee) in asymmetric phenyl transfer to p-chlorobenzaldehyde catalyzed by N-pyrrolidinyl-2-aminocyclohexanol ligands (10 mol% loading) |
|---|---|
| Target Compound Data | cis-(1R,2S)-pyrrolidinyl ligand (derived from target compound scaffold): 60% ee (R), yield 75% (entry 6, Table 2); cis-(1R,2S)-piperidinyl ligand: 80% ee (R), yield 68% (entry 7, Table 2) [1] |
| Comparator Or Baseline | trans-(1S,2S)-pyrrolidinyl ligand: 12% ee (S), yield 79% (entry 1, Table 2); best trans ligand (1R,2R)-9: 25% ee (R), yield 99% (entry 5, Table 2) [1] |
| Quantified Difference | 5.0-fold higher ee for cis vs. trans pyrrolidinyl ligand (60% vs. 12%); 3.2-fold vs. best trans ligand overall (80% vs. 25%) |
| Conditions | 0.25 mmol scale, 10 mol% amino alcohol, 0.65 equiv Ph₂Zn, 1.3 equiv Et₂Zn, toluene, 10 °C, 12 h; ee determined by HPLC on chiral stationary phase [1] |
Why This Matters
For laboratories designing asymmetric catalytic protocols, procuring the (1R,2S)-cis scaffold provides access to ligand architectures that are mechanistically pre-organized for superior enantioselectivity, avoiding the 2- to 5-fold loss in ee that accompanies the use of trans-configured alternatives.
- [1] Schiffers, I.; Rantanen, T.; Schmidt, F.; Bergmans, W.; Zani, L.; Bolm, C. Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. J. Org. Chem. 2006, 71 (6), 2320–2331. Table 2, entries 1–9. View Source
